2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide
CAS No.: 933214-75-6
Cat. No.: VC8451849
Molecular Formula: C24H23N3O4S2
Molecular Weight: 481.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 933214-75-6 |
|---|---|
| Molecular Formula | C24H23N3O4S2 |
| Molecular Weight | 481.6 g/mol |
| IUPAC Name | 2-[(4-benzyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C24H23N3O4S2/c1-31-20-13-11-18(12-14-20)15-25-23(28)17-32-24-26-33(29,30)22-10-6-5-9-21(22)27(24)16-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3,(H,25,28) |
| Standard InChI Key | SCBDTJPHUJCOSZ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CNC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2CC4=CC=CC=C4 |
| Canonical SMILES | COC1=CC=C(C=C1)CNC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2CC4=CC=CC=C4 |
Introduction
The compound 2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic molecule with potential applications in medicinal chemistry. It belongs to the class of sulfonamide derivatives, featuring a benzothiadiazin moiety, which is known for its diverse biological activities. This compound is not explicitly mentioned in the available literature, but its structural components and analogs provide valuable insights into its potential properties and applications.
Synthesis and Characterization
The synthesis of compounds with similar structures typically involves multiple steps, including the formation of the benzothiadiazin ring and the attachment of the acetamide and sulfanyl groups. These reactions require careful control of conditions such as temperature, pH, and the use of catalysts to optimize yield and purity. Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.
Potential Applications
Compounds with similar structures to 2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide are often explored for their potential in medicinal chemistry, particularly as enzyme inhibitors or modulators of metabolic pathways. The benzothiadiazin moiety is associated with various biological activities, suggesting potential applications in treating conditions related to metabolic disorders or inflammation.
Mechanism of Action
The mechanism of action for compounds with similar structures typically involves interaction with specific enzymes or receptors. For example, some benzothiadiazin derivatives are known to inhibit phosphodiesterase enzymes, which can lead to increased levels of cyclic adenosine monophosphate (cAMP) and enhanced signaling pathways associated with metabolic regulation.
Future Research Directions
Further research is necessary to fully elucidate the therapeutic potential of 2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide. This includes detailed pharmacological profiling, interaction mapping with biological targets, and optimization of its chemical properties for clinical use.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume